BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 1,2,4,5-
Tetrahydroxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,2,4,5-Benzenetetrol

Cat. No.: B1197355

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,4,5-
tetrahydroxybenzene (CAS No. 636-32-8), a valuable building block in the synthesis of
advanced materials and a compound of interest in medicinal chemistry. This document
presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data, along with detailed experimental protocols for data acquisition and synthesis of the
compound.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for 1,2,4,5-tetrahydroxybenzene,
providing insights into its molecular structure and characteristic analytical fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the symmetric nature of the 1,2,4,5-tetrahydroxybenzene
molecule. The proton and carbon environments are detailed below. It is important to note that
the chemical shifts, particularly for the labile hydroxyl protons, are dependent on the solvent
used.

Table 1: *H NMR Spectroscopic Data for 1,2,4,5-Tetrahydroxybenzene
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Chemical Shift Lo . .

Multiplicity Integration Assignment Solvent
(3) ppm
9.66 Singlet 4H Ar-OH DMSO-ds
5.94 Singlet 2H Ar-H DMSO-ds
5.0 Broad Peak 4H Ar-OH MeOD
5.90 Single Peak 2H Ar-H MeOD

Note: The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration,
and temperature.

Table 2: 13C NMR Spectroscopic Data for 1,2,4,5-Tetrahydroxybenzene

Chemical Shift (6) ppm Assignment Solvent
138.46 C-OH DMSO-de
104.81 C-H DMSO-ds

Infrared (IR) Spectroscopy

The IR spectrum of 1,2,4,5-tetrahydroxybenzene is characterized by a strong, broad absorption
band corresponding to the O-H stretching vibrations of the hydroxyl groups and distinct peaks
for the aromatic C-C and C-O bonds.

Table 3: Key IR Absorption Bands for 1,2,4,5-Tetrahydroxybenzene

Wavenumber (cm—?) Intensity Assignment
3146.01 Broad O-H Stretch

1551.54 Strong Aromatic C-C Stretch
1155.90 Weak C-O Stretch

Mass Spectrometry (MS)
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Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique suitable for
this molecule. The data reveals the molecular ion, confirming the compound's molecular
weight.

Table 4: Mass Spectrometry Data for 1,2,4,5-Tetrahydroxybenzene

mlz lon Method
145.03 [M+H]* ESI-MS
165.02 [M+Na]* ESI-MS

Experimental Protocols

This section details the methodologies for the synthesis of 1,2,4,5-tetrahydroxybenzene and
the acquisition of the presented spectroscopic data.

Synthesis of 1,2,4,5-Tetrahydroxybenzene

Two common methods for the synthesis of 1,2,4,5-tetrahydroxybenzene are presented below.
The first is a reduction using tin metal in hydrochloric acid, and the second is a catalytic
hydrogenation.

Method 1: Reduction of 2,5-Dihydroxy-1,4-benzoquinone with Tin[1]

Reaction Setup: To a solution of 2,5-dihydroxy-1,4-benzoquinone (2.0 g, 1.0 eq.) in
hydrochloric acid (110 mL), slowly add tin particles (2.068 g, 1.2 eq.).

Heating: The reaction mixture is heated to 110 °C and maintained for 1 hour.

Filtration and Crystallization: After cooling the reaction solution to 50-60 °C, thermal filtration
is performed. The filtrate is then cooled to 0 °C to induce crystallization.

Isolation: The resulting colorless crystals of 1,2,4,5-tetrahydroxybenzene are collected by
filtration.

Method 2: Catalytic Hydrogenation of 2,5-Dihydroxy-1,4-benzoquinone
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» Catalyst Pre-hydrogenation: In a suitable reaction flask, a hydrogenation catalyst (e.g.,
platinum oxide) is suspended in a solvent like tetrahydrofuran (THF). The flask is flushed
with hydrogen gas, and the catalyst is pre-hydrogenated with stirring until hydrogen uptake
ceases.

e Reaction: A solution of 2,5-dihydroxy-1,4-benzoquinone in THF is added to the catalyst
mixture. The reaction is allowed to proceed under a hydrogen atmosphere for approximately
four hours. The progress of the reaction can be monitored by a color change from brown to
orange to a faint yellow.

» Workup: Once the hydrogen absorption slows significantly, the stirrer is stopped, and the
catalyst is allowed to settle. The resulting solution containing 1,2,4,5-tetrahydroxybenzene
can then be further processed.

Below is a visual representation of the synthesis workflow from 2,5-dihydroxy-1,4-
benzoquinone.
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Caption: Synthesis workflow for 1,2,4,5-tetrahydroxybenzene.

Spectroscopic Analysis Protocols
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The following are general protocols for obtaining the spectroscopic data for a solid organic
compound like 1,2,4,5-tetrahydroxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-25 mg of the solid sample is dissolved in about 0.6-0.7
mL of a deuterated solvent (e.g., DMSO-de or MeOD) in a clean NMR tube.[2] For 13C NMR,
a more concentrated solution (50-100 mg) may be required to obtain a good spectrum in a
reasonable time.[2]

 Instrumentation: The spectrum is acquired on a standard NMR spectrometer (e.g., 400
MHz).

o Data Acquisition: For *H NMR, a sufficient number of scans are acquired to achieve a good
signal-to-noise ratio. For 133C NMR, a larger number of scans is typically necessary due to the
lower natural abundance and sensitivity of the 13C nucleus.

o Referencing: Chemical shifts are referenced to the residual solvent peak or an internal
standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
A common method for analyzing solid samples is the KBr pellet technique.

e Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle.[3]

o Pellet Formation: The mixture is then compressed in a pellet die under high pressure to form
a transparent pellet.[3]

o Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and
the spectrum is recorded. A background spectrum of a pure KBr pellet is typically run first
and subtracted from the sample spectrum.

Mass Spectrometry (MS)
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o Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.qg.,
methanol, acetonitrile) that is compatible with electrospray ionization.

e Instrumentation: The analysis is performed on a mass spectrometer equipped with an
electrospray ionization (ESI) source.[4]

» Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized
and ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-
charge ratios are measured. The instrument is typically operated in positive ion mode to
detect protonated molecules [M+H]* or other adducts like [M+Na]*.[5]

Below is a logical diagram illustrating the general workflow for the spectroscopic analysis of
1,2,4,5-tetrahydroxybenzene.
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Caption: Workflow for spectroscopic analysis of the solid sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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